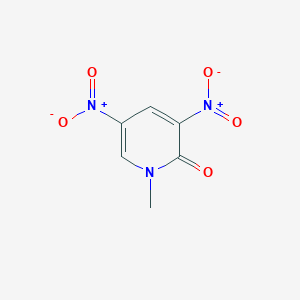

1-Methyl-3,5-dinitro-1H-pyridin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-3,5-dinitropyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O5/c1-7-3-4(8(11)12)2-5(6(7)10)9(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARVELJVEBLWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394381 | |

| Record name | 1-METHYL-3,5-DINITRO-1H-PYRIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14150-94-8 | |

| Record name | 1-METHYL-3,5-DINITRO-1H-PYRIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-3,5-dinitro-1H-pyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-3,5-dinitro-1H-pyridin-2-one

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 1-Methyl-3,5-dinitro-1H-pyridin-2-one, a versatile intermediate in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Physicochemical Properties

This compound is a yellow, solid organic compound.[1] Its chemical structure is characterized by a pyridinone ring system with a methyl group at the N-1 position and two nitro groups at the C-3 and C-5 positions. These electron-withdrawing nitro groups significantly influence the compound's reactivity.

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 14150-94-8 | [1][2][3] |

| Molecular Formula | C₆H₅N₃O₅ | [1][2] |

| Molecular Weight | 199.12 g/mol | [1][2][3] |

| Melting Point | 174-178 °C | [2][3] |

| 176-182 °C | [1] | |

| Boiling Point (Predicted) | 289.5 ± 40.0 °C at 760 mmHg | |

| Density (Predicted) | 1.6 ± 0.1 g/cm³ | |

| LogP | -1.21 | |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | |

| λmax | 308 nm (H₂O) | [2][4] |

| Appearance | Yellow powder | [1] |

| Assay | ≥ 97% | [3] |

Experimental Protocols

While detailed experimental protocols for the determination of each physicochemical property are not extensively published, a general synthesis protocol for this compound has been described.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the nitration of 1-methyl-2-pyridone.[4]

Materials:

-

1-methyl-2-pyridone

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Ice

Procedure:

-

To a stirred mixture of 1-methyl-2-pyridone (33.47 g, 0.306 mol) and concentrated sulfuric acid (300 mL), add concentrated nitric acid (120 mL) in batches while maintaining the temperature at 100 °C.

-

Heat the reaction mixture at this temperature overnight.

-

After the reaction is complete, pour the mixture into ice (1400 mL).

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water to afford this compound.

Characterization: The product can be characterized using techniques such as ¹H NMR spectroscopy. For example, in CDCl₃, the expected peaks are: δ 9.05 (d, 1H), 8.90 (d, 1H), 3.80 (s, 3H).[4]

Chemical Reactivity and Applications

Due to its electron-deficient nature, this compound is a valuable reagent in organic synthesis, particularly in nucleophilic substitution reactions.[1] The electron-withdrawing nitro and carbonyl groups make the pyridone ring susceptible to nucleophilic attack. This reactivity allows it to serve as a key building block for more complex molecules.

The compound is utilized in several areas of chemical research and development:

-

Pharmaceutical Development: It serves as a precursor in the synthesis of various pharmaceutical agents.[1]

-

Agrochemicals: It is used in the formulation of pesticides and herbicides.[1]

-

Material Science: It finds application in the development of specialized polymers and coatings.[1]

Role in Nucleophilic Ring Transformation

1-Methyl-3,5-dinitro-2-pyridone is an excellent substrate for nucleophilic-type ring transformations. Its electron deficiency and the presence of a good leaving group facilitate these reactions. For instance, it can react with a ketone and a nitrogen source in a three-component ring transformation to produce nitropyridines.

Visualizing Chemical Pathways

The following diagrams illustrate the synthesis and a key reaction pathway of this compound.

Caption: Synthetic workflow for this compound.

Caption: Generalized nucleophilic substitution pathway.

References

An In-depth Technical Guide to 1-Methyl-3,5-dinitro-1H-pyridin-2-one

This technical guide provides a comprehensive overview of 1-Methyl-3,5-dinitro-1H-pyridin-2-one, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, synthesis, and key applications, presenting data in a structured and accessible format.

Chemical Identity and Structure

This compound is a versatile chemical intermediate recognized for its utility in various fields of organic synthesis.[1]

The structure of the molecule is characterized by a pyridin-2-one ring, substituted with a methyl group at the nitrogen atom (position 1) and two nitro groups at positions 3 and 5. The electron-withdrawing nature of the nitro and carbonyl groups significantly reduces the electron density of the pyridine ring, making it an excellent substrate for nucleophilic reactions.[7]

Structural Representations:

-

SMILES: CN1C=C(C=C(C1=O)--INVALID-LINK--=O)--INVALID-LINK--=O[3]

-

InChI: 1S/C6H5N3O5/c1-7-3-4(8(11)12)2-5(6(7)10)9(13)14/h2-3H,1H3[3]

-

InChI Key: QARVELJVEBLWGK-UHFFFAOYSA-N[3]

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference(s) |

| Molecular Weight | 199.12 g/mol | [1][3][5] |

| Appearance | Yellow powder to light orange/green crystals | [1][6] |

| Melting Point | 174-182 °C | [1][3][5] |

| Boiling Point | 289.5 ± 40.0 °C (Predicted) | [5][8] |

| Purity | ≥97-99% (HPLC) | [1][3] |

| UV Maximum (λmax) | 308 nm (in H₂O) | [5][9] |

| LogP (Octanol/Water) | -0.874 to -1.21 | [5][10] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [10] |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below.

Synthesis of this compound from 1-Methyl-2-pyridone [7][9]

This protocol describes the nitration of 1-methyl-2-pyridone to yield the target compound.

Materials:

-

1-Methyl-2-pyridone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel, carefully add 300 mL of concentrated sulfuric acid to 33.47 g (0.306 mol) of 1-methyl-2-pyridone with stirring.

-

Heat the mixture to 100 °C.

-

Slowly add 120 mL of concentrated nitric acid to the stirred mixture in batches, maintaining the temperature at 100 °C.

-

Continue heating the reaction mixture at 100 °C overnight.

-

After the reaction is complete, cool the mixture and pour it into 1400 mL of ice-water.

-

A precipitate will form. Collect the solid product by filtration.

-

Wash the collected precipitate thoroughly with water to remove any residual acid.

-

Dry the product to obtain this compound. (Expected yield: ~30%).[9]

Characterization:

-

The product can be characterized by ¹H NMR spectroscopy. In CDCl₃, the expected signals are: δ 9.05 (d, 1H), 8.90 (d, 1H), 3.80 (s, 3H).[9]

Applications and Reactivity

This compound serves as a valuable intermediate in several areas of chemical synthesis due to its enhanced reactivity.[1]

Key Applications:

-

Pharmaceutical Development: It is a key building block in the synthesis of various pharmaceutical agents, particularly those targeting bacterial infections.[1]

-

Agricultural Chemistry: The compound is a precursor for the synthesis of herbicides.[1]

-

Organic Synthesis: It is used as a nucleophilic reagent and participates in reactions such as the efficient production of carbamates from primary amines without the need for reducing agents.[9] It is also an excellent substrate for three-component ring transformation (TCRT) reactions.[7]

-

Materials Science: It finds application in the development of specialized polymers and coatings.[1]

-

Explosives Manufacturing: The presence of two nitro groups makes it suitable for use in the formulation of explosives.[1]

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Caption: Synthesis pathway of this compound from pyridine.

Caption: Role in Three-Component Ring Transformation (TCRT) reactions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CAS: 14150-94-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 1-Methyl-3,5-dinitropyridin-2(1H)-one 97 14150-94-8 [sigmaaldrich.com]

- 4. CAS # 14150-94-8, this compound - chemBlink [ww.chemblink.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. 1-Methyl-3,5-dinitro-2-pyridone | 14150-94-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. This compound | 14150-94-8 [chemicalbook.com]

- 10. 1-Methyl-3,5-dinitro-2(1H)-pyridinone | CAS#:14150-94-8 | Chemsrc [chemsrc.com]

In-Depth Technical Guide to the Spectral Data of 1-Methyl-3,5-dinitro-1H-pyridin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-Methyl-3,5-dinitro-1H-pyridin-2-one, a versatile intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for data acquisition and synthesis.

Spectroscopic Data

The following tables summarize the key spectral data for this compound, facilitating easy reference and comparison.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 9.05 | d | 1H | H-6 |

| 8.90 | d | 1H | H-4 |

| 3.80 | s | 3H | N-CH₃ |

IR Spectral Data

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Asymmetric NO₂ Stretch | 1550 - 1500 |

| Symmetric NO₂ Stretch | 1370 - 1320 |

| C=O Stretch (Amide) | 1700 - 1650 |

| C=C and C=N Stretch | 1600 - 1450 |

| C-H Stretch (Aromatic/Methyl) | 3100 - 2850 |

Experimental Protocols

Detailed methodologies for the synthesis of the title compound and the acquisition of its spectral data are provided below.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the nitration of 1-methyl-2-pyridone.[1]

Procedure:

-

To a stirred mixture of 1-methyl-2-pyridone (33.47 g, 0.306 mol) and concentrated sulfuric acid (300 mL), add concentrated nitric acid (120 mL) in batches at a temperature of 100 °C.[1]

-

Heat the reaction mixture at this temperature overnight.[1]

-

After the reaction is complete, pour the mixture into 1400 mL of ice.[1]

-

Collect the resulting precipitate by filtration.[1]

-

Wash the precipitate with water to afford this compound. The reported yield is approximately 30% (18.66 g).[1]

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-25 mg of the solid this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition:

-

Instrument: A 400 MHz NMR spectrometer.[1]

-

Solvent: CDCl₃.[1]

-

Reference: Tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Parameters: Standard acquisition parameters for ¹H NMR are typically employed. This includes a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Mode: Transmittance or Absorbance.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Scans: Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to running the sample spectrum.

Logical Relationships and Reactivity

This compound is a key intermediate in various organic transformations, primarily due to the electron-withdrawing nature of the nitro groups and the pyridinone ring system. This makes it susceptible to nucleophilic attack.

Synthesis and primary reactivity of the title compound.

The diagram above illustrates the synthetic pathway from 1-methyl-2-pyridone to this compound via nitration. The resulting dinitro compound is highly activated towards nucleophilic attack, leading to various ring-transformed products, which is a key aspect of its utility in synthetic chemistry.

References

In-Depth Technical Guide: Solubility of 1-Methyl-3,5-dinitro-1H-pyridin-2-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 1-Methyl-3,5-dinitro-1H-pyridin-2-one in common laboratory solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound. Consequently, this document focuses on providing a detailed theoretical framework for predicting its solubility based on its molecular structure, alongside general solubility characteristics of structurally related nitroaromatic compounds. Furthermore, this guide furnishes a detailed, generalized experimental protocol for determining the solubility of solid organic compounds, which can be applied to this compound in a laboratory setting.

Predicted Solubility Profile of this compound

In the absence of specific experimental data, the solubility of this compound can be predicted by analyzing its molecular structure. The molecule possesses several key functional groups that influence its polarity and potential for intermolecular interactions: a pyridinone ring, a methyl group, and two nitro groups.

-

Polarity: The presence of two electron-withdrawing nitro groups (-NO₂) and a carbonyl group (C=O) within the pyridinone ring introduces significant polarity to the molecule. The nitrogen and oxygen atoms in these groups create partial negative charges, while the adjacent carbon and nitrogen atoms bear partial positive charges. This makes the molecule polar.

-

Hydrogen Bonding: The oxygen atoms of the nitro and carbonyl groups can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor (like an -OH or -NH group), which limits its ability to form strong hydrogen bond networks with protic solvents like water.

-

Log P: A predicted octanol-water partition coefficient (log Pow) of -0.874 suggests that the compound is more hydrophilic than lipophilic.[1] This value indicates a preference for the aqueous phase over an octanol phase, suggesting some degree of water solubility.

Based on these structural features, the following qualitative solubility profile can be anticipated:

-

Polar Protic Solvents (e.g., Water, Ethanol): Due to its polar nature, some solubility in polar protic solvents is expected. However, the lack of a hydrogen bond donor may limit its solubility in water compared to compounds that can both donate and accept hydrogen bonds. Its solubility is likely to be higher in alcohols like ethanol, which have both a polar hydroxyl group and a nonpolar alkyl chain.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): High solubility is predicted in polar aprotic solvents. These solvents can effectively solvate the polar regions of the molecule through dipole-dipole interactions. Solvents like DMSO and DMF are particularly effective at dissolving a wide range of organic compounds.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is expected in nonpolar solvents. While the pyridinone ring has some aromatic character, the strong polarity imparted by the nitro and carbonyl groups will likely make it immiscible or poorly soluble in nonpolar environments.

General Solubility of Nitroaromatic Compounds

Aromatic nitro compounds are generally characterized as being sparingly soluble in water, with their solubility decreasing as the size of the aromatic system increases.[2] However, they are typically readily soluble in a wide range of organic solvents.[2] This general trend aligns with the predicted solubility profile for this compound.

Quantitative Solubility Data

As of the date of this report, a thorough search of available scientific literature and chemical databases has not yielded any specific quantitative solubility data (e.g., in g/L or mol/L at a given temperature) for this compound in any common solvents. A safety data sheet for the compound explicitly states "Water solubility: No data available".[1]

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Data Not Available | - | - |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following generalized experimental protocol, based on the common "shake-flask" method, is recommended.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature. Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to reach equilibrium. Visual inspection should confirm the presence of undissolved solid.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean, tared vial to remove any undissolved microcrystals.

-

Quantification:

-

Gravimetric Method: Accurately weigh the filtered solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) and weigh the remaining solid residue. The solubility can be calculated from the mass of the residue and the initial volume of the solvent.

-

Spectroscopic/Chromatographic Method: Accurately dilute the filtered saturated solution with a known volume of the solvent. Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound, or HPLC with a suitable detector) to determine the concentration of this compound.

-

Data Analysis:

Calculate the solubility in the desired units (e.g., mg/mL, g/L, mol/L). The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound.

Caption: General experimental workflow for determining the solubility of a solid compound.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, a qualitative assessment based on its molecular structure suggests it is a polar molecule with likely good solubility in polar aprotic solvents, moderate solubility in polar protic solvents, and poor solubility in nonpolar solvents. For applications requiring precise solubility values, the experimental protocol provided in this guide can be employed. The lack of published data highlights an opportunity for further research into the physicochemical properties of this compound.

References

An In-depth Technical Guide on the Thermal Stability of 1-Methyl-3,5-dinitro-1H-pyridin-2-one

Disclaimer: Limited direct experimental data on the thermal stability of 1-Methyl-3,5-dinitro-1H-pyridin-2-one is available in the public domain. This guide provides a comprehensive overview based on the known properties of this compound, general protocols for the analysis of energetic materials, and the thermal behavior of structurally analogous compounds.

Introduction

This compound is a nitroaromatic compound of interest due to its energetic properties. The presence of two nitro groups on the pyridinone backbone suggests a potential for rapid energy release upon thermal stimulation. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and potential applications in various fields, including as an energetic material or a precursor in chemical synthesis. This document outlines the known physical properties, a detailed protocol for its synthesis, proposed methodologies for assessing its thermal stability, and potential decomposition pathways based on related chemical structures.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₅N₃O₅ | [1] |

| Molecular Weight | 199.12 g/mol | [1] |

| CAS Number | 14150-94-8 | [2][3] |

| Appearance | Solid | [1] |

| Melting Point | 174 - 178 °C | [1] |

| Boiling Point (Predicted) | 289.5 ± 40.0 °C | [1] |

Synthesis Protocol

The synthesis of this compound can be achieved through the nitration of 1-methyl-2-pyridone.[4]

Materials:

-

1-methyl-2-pyridone

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Ice

Procedure:

-

In a suitable reaction vessel, add 1-methyl-2-pyridone to concentrated sulfuric acid with stirring.

-

Heat the mixture to the desired reaction temperature.

-

Carefully add fuming nitric acid dropwise to the stirred mixture while maintaining the temperature.

-

After the addition is complete, continue to stir the reaction mixture at the elevated temperature for several hours to ensure complete nitration.

-

Cool the reaction mixture to room temperature and then pour it slowly over a large volume of crushed ice with vigorous stirring.

-

The precipitate, this compound, is collected by vacuum filtration.

-

Wash the collected solid with cold water to remove any residual acid.

-

Dry the product under vacuum to obtain the purified this compound.

A schematic of the synthesis workflow is provided below.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound CAS#: 14150-94-8 [chemicalbook.com]

- 3. This compound | CAS: 14150-94-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-3,5-dinitro-1H-pyridin-2-one: Hazards and Safety Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of 1-Methyl-3,5-dinitro-1H-pyridin-2-one (CAS No: 14150-94-8). The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a solid, nitro-substituted pyridinone derivative. Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅N₃O₅ | |

| Molecular Weight | 199.12 g/mol | |

| Appearance | Solid | [1] |

| Melting Point | 174 - 178 °C | [1] |

| Boiling Point (Predicted) | 289.5 ± 40.0 °C | [1][2] |

| Flash Point | Not applicable | |

| Water Solubility | No data available | [1] |

| Partition Coefficient (log Pow) | -0.874 | [1] |

Hazard Identification and Classification

This compound is classified as hazardous. The primary hazard is acute oral toxicity.[3]

| Hazard Classification | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / Category 4 | H301: Toxic if swallowed[3] / H302: Harmful if swallowed |

GHS Label Elements:

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Danger[3] or Warning

-

Hazard Statements: H301 (Toxic if swallowed)[3] or H302 (Harmful if swallowed).

-

Precautionary Statements: P264, P270, P301+P316, P321, P330, P405, P501.[3]

Experimental Protocols

General Handling and Storage

Precautions for Safe Handling:

-

Avoid contact with skin and eyes.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Provide appropriate exhaust ventilation at places where dust is formed.[1]

-

Do not eat, drink, or smoke when using this product.[3]

-

Wash hands thoroughly after handling.[3]

Conditions for Safe Storage:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

Store locked up.[3]

Synthesis Protocol

A general procedure for the synthesis of this compound from 1-methyl-2-pyridone is as follows:

To a stirred mixture of 1-methyl-2-pyridone (33.47 g, 0.306 mol) and concentrated sulfuric acid (300 mL), concentrated nitric acid (120 mL) is added in batches at 100 °C. The reaction mixture is heated at this temperature overnight and then poured into ice (1400 mL). The resulting precipitate is collected by filtration and washed with water to yield this compound.[4]

Note: This is a general procedure and should be adapted and optimized with appropriate risk assessments for specific laboratory conditions.

Safety Precautions and Emergency Procedures

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]

-

Skin Protection: Wear fire/flame resistant and impervious clothing. Use chemical-impermeable gloves.[3]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator. A dust mask type N95 (US) is recommended.[3]

First-Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[1][3]

-

In Case of Eye Contact: Rinse with pure water for at least 15 minutes.[3] Flush eyes with water as a precaution.[1]

-

If Swallowed: Get emergency medical help immediately.[3] Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1][3]

-

Environmental Precautions: Do not let the product enter drains.[1]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel into suitable, closed containers for disposal.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Hazardous Combustion Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[5]

Toxicological and Ecological Information

There is limited quantitative data available for the toxicological and ecological effects of this compound.

| Toxicological Endpoint | Result | Reference |

| Acute Oral Toxicity | Category 3 or 4 | [3] |

| Skin Corrosion/Irritation | No data available | [1] |

| Serious Eye Damage/Irritation | No data available | [1] |

| Respiratory or Skin Sensitization | Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals. | [1] |

| Germ Cell Mutagenicity | No data available | [1] |

| Carcinogenicity | No data available | [1] |

| Ecological Endpoint | Result | Reference |

| Toxicity to Fish | No data available | [3] |

| Toxicity to Daphnia | No data available | [3] |

| Toxicity to Algae | No data available | [3] |

| Persistence and Degradability | No data available | [3] |

| Bioaccumulative Potential | No data available | [3] |

Visualizations

Caption: Workflow for handling hazardous chemicals.

Caption: Synthesis workflow diagram.

References

An In-depth Technical Guide to 1-Methyl-3,5-dinitro-1H-pyridin-2-one

This technical guide provides a comprehensive overview of 1-Methyl-3,5-dinitro-1H-pyridin-2-one, a versatile heterocyclic compound. The intended audience for this document includes researchers, scientists, and professionals in the fields of drug development and organic chemistry. This guide covers the compound's history, key chemical and physical properties, detailed synthesis protocols, and its applications in modern research.

Introduction and Historical Context

Its primary significance lies in its utility as a precursor in the synthesis of a variety of compounds, including those with potential applications in pharmaceuticals and agrochemicals.[2] The presence of two nitro groups on the pyridinone ring renders the molecule highly electron-deficient, making it susceptible to nucleophilic attack and a key substrate for ring transformation reactions.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a light orange to yellow or green powder or crystal. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅N₃O₅ | [3][4] |

| Molecular Weight | 199.12 g/mol | [3][4] |

| CAS Number | 14150-94-8 | [3][4] |

| Melting Point | 174-178 °C | [5] |

| Boiling Point (Predicted) | 289.5 ± 40.0 °C | [6] |

| Appearance | Light orange to Yellow to Green powder to crystal | |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.05 (d, 1H), 8.90 (d, 1H), 3.80 (s, 3H) | |

| Maximum Absorption (λmax) | 308 nm (in H₂O) | [7] |

| Solubility | No data available | [7] |

| LogP (Predicted) | -0.874 | [7] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through multiple routes. The following sections detail two key experimental protocols.

Three-Step Synthesis from Pyridine

A fundamental synthesis route starts from pyridine and proceeds through N-methylation and oxidation, followed by nitration.

-

Step 1: N-methylation of Pyridine. Pyridine is reacted with a methylating agent, such as dimethyl sulfate, to form the N-methylpyridinium salt.

-

Step 2: Oxidation to 1-methyl-2-pyridone. The N-methylpyridinium salt is then oxidized under alkaline conditions using an oxidizing agent like potassium ferricyanide to yield 1-methyl-2-pyridone.

-

Step 3: Dinitration of 1-methyl-2-pyridone. The final step involves the dinitration of 1-methyl-2-pyridone using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures.

References

- 1. academic.oup.com [academic.oup.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 14150-94-8 | 1-Methyl-3,5-dinitropyridin-2(1H)-one | Amides | Ambeed.com [ambeed.com]

- 5. 1-Methyl-3,5-dinitropyridin-2(1H)-one 97 14150-94-8 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

1-Methyl-3,5-dinitro-1H-pyridin-2-one molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and a key synthesis protocol for 1-Methyl-3,5-dinitro-1H-pyridin-2-one, a versatile chemical intermediate. This compound is notable for its applications as a building block in the synthesis of pharmaceuticals and agrochemicals, as well as its use in the development of specialized polymers and energetic materials.[1]

Core Physicochemical Data

The fundamental properties of this compound are summarized below. These values are essential for experimental design, safety assessments, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₆H₅N₃O₅ | [1][2][3][4] |

| Molecular Weight | 199.12 g/mol | [1][2] |

| CAS Number | 14150-94-8 | [2][3] |

| Appearance | Yellow powder / solid | [1][2] |

| Melting Point | 174 - 178 °C | [2][3] |

| Boiling Point (Predicted) | 289.5 ± 40.0 °C at 760 mmHg | [2][3] |

| Density (Predicted) | 1.6 ± 0.1 g/cm³ | [3] |

| InChI Key | QARVELJVEBLWGK-UHFFFAOYSA-N | |

| SMILES | CN1C=C(C=C(C1=O)--INVALID-LINK--=O)--INVALID-LINK--=O |

Experimental Protocol: Synthesis

The following protocol details a general procedure for the synthesis of this compound from 1-methyl-2-pyridone.[5] This method involves a nitration reaction using a mixture of concentrated nitric and sulfuric acids.

Materials:

-

1-methyl-2-pyridone

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Stirring apparatus

-

Heating mantle

-

Filtration equipment

Procedure:

-

In a suitable reaction vessel, combine 1-methyl-2-pyridone (0.306 mol) with concentrated sulfuric acid (300 mL) under constant stirring.[5]

-

Carefully add concentrated nitric acid (120 mL) to the mixture in batches, maintaining a reaction temperature of 100 °C.[5]

-

Heat the reaction mixture at 100 °C overnight.[5]

-

After the reaction is complete, pour the mixture into ice (1400 mL) to precipitate the product.[5]

-

Collect the resulting precipitate by filtration.

-

Wash the collected solid with water to remove residual acids and impurities.[5]

-

The final product is this compound.[5]

Visualization of Synthesis and Purification Workflow

The following diagram illustrates the key stages of the synthesis and subsequent purification of this compound as described in the experimental protocol.

Caption: Workflow for the synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. 1-Methyl-3,5-dinitro-2(1H)-pyridinone | CAS#:14150-94-8 | Chemsrc [chemsrc.com]

- 4. 1-Methyl-3,5-dinitropyridin-2(1H)-one suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 5. This compound | 14150-94-8 [chemicalbook.com]

potential research applications of 1-Methyl-3,5-dinitro-1H-pyridin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3,5-dinitro-1H-pyridin-2-one is a versatile and highly reactive heterocyclic compound with significant potential across various fields of chemical research. Its electron-deficient pyridine ring, activated by two nitro groups, makes it an exceptional substrate for nucleophilic substitution and ring transformation reactions. This technical guide provides a comprehensive overview of its synthesis, key chemical properties, and, most notably, its established and potential research applications. Detailed experimental protocols for its synthesis and its primary application in three-component ring transformation (TCRT) reactions are provided, alongside a summary of its role as a precursor in the development of novel herbicides and pharmaceuticals.

Core Compound Properties

This compound is a stable, solid compound at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅N₃O₅ | |

| Molecular Weight | 199.12 g/mol | |

| CAS Number | 14150-94-8 | |

| Appearance | Light orange to yellow to green powder/crystal | [1] |

| Melting Point | 174-178 °C | |

| Boiling Point (Predicted) | 289.5 ± 40.0 °C | [2] |

| λmax | 308 nm (H₂O) | [2] |

| LogP (Predicted) | -0.874 | [2] |

| SMILES | CN1C=C(C=C(C1=O)--INVALID-LINK--=O)--INVALID-LINK--=O | |

| InChI | 1S/C6H5N3O5/c1-7-3-4(8(11)12)2-5(6(7)10)9(13)14/h2-3H,1H3 |

Synthesis of this compound

The compound is readily synthesized from pyridine in a three-step process, as illustrated below.[3] This synthesis pathway makes it an accessible reagent for research purposes.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from the general procedure described in the literature.[4]

Materials:

-

1-Methyl-2-pyridone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

Equipment:

-

Round-bottom flask with stirring bar

-

Heating mantle with temperature control

-

Dropping funnel

-

Beaker

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, combine 1-methyl-2-pyridone (e.g., 33.47 g, 0.306 mol) and concentrated sulfuric acid (e.g., 300 mL) and begin stirring.[4]

-

Heat the mixture to 100 °C.

-

Carefully add concentrated nitric acid (e.g., 120 mL) dropwise to the stirred mixture, maintaining the temperature at 100 °C.[4]

-

After the addition is complete, continue heating the reaction mixture at 100 °C overnight.[4]

-

After cooling, pour the reaction mixture into a beaker containing a large amount of ice (e.g., 1400 mL).[4]

-

A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid thoroughly with cold deionized water to remove any residual acid.

-

Dry the product to obtain this compound. A yield of approximately 30% can be expected.[4]

Research Applications in Organic Synthesis

The primary and most well-documented research application of this compound is its use as a highly effective substrate in Three-Component Ring Transformation (TCRT) reactions.

Three-Component Ring Transformation (TCRT) Reactions

Due to its high electron deficiency and the presence of a good leaving group (anionic nitroacetamide), this compound serves as a stable and safe synthetic equivalent of the highly unstable nitromalonaldehyde.[3][5] This allows for the synthesis of a variety of nitropyridines and nitroanilines that are otherwise difficult to prepare.[3]

The general mechanism involves the reaction of this compound with a ketone and a nitrogen source (such as ammonia or ammonium acetate).[3]

Synthesis of Substituted Nitropyridines

The reaction of this compound with various ketones in the presence of ammonia yields a range of substituted nitropyridines.[3]

| Ketone | Product | Yield (%) | Reference |

| Cyclohexanone | 7-Nitro-5,6,7,8-tetrahydroquinoline | 83 | [3] |

| Cyclopentanone | 6-Nitro-5,6-dihydro-7H-cyclopenta[b]pyridine | 29 | [3] |

| Acetone | 2-Methyl-5-nitropyridine | 48 | [3] |

| 3-Pentanone | 2,3-Diethyl-5-nitropyridine | 65 | [3] |

Detailed Experimental Protocol for TCRT

This protocol is a generalized procedure based on published methods.[3]

Materials:

-

This compound

-

Ketone (e.g., cyclohexanone)

-

Ammonia solution (e.g., 28% in H₂O) or Ammonium Acetate

-

Methanol

Equipment:

-

Sealed tube or pressure vessel

-

Heating block or oil bath

-

Stirring bar

-

Rotary evaporator

-

Chromatography equipment for purification

Procedure:

-

In a sealable reaction tube, dissolve this compound (1 equivalent) in methanol.

-

Add the ketone (e.g., 1.2 equivalents).

-

Add the nitrogen source (e.g., 20 equivalents of ammonia solution).

-

Seal the tube tightly and heat the mixture with stirring (e.g., at 70 °C) for the required reaction time (this can range from a few hours to overnight, depending on the ketone).

-

After cooling to room temperature, carefully open the tube.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the residue by column chromatography on silica gel to isolate the desired nitropyridine product.

Potential Applications in Agrochemicals and Pharmaceuticals

While direct biological activity data for this compound is scarce, its utility as a precursor for biologically active molecules is well-established.[6] The nitropyridine scaffold, readily accessible through TCRT reactions, is a key feature in many compounds with herbicidal and antimicrobial properties.

Herbicidal Activity

Nitropyridine derivatives have been investigated as potential herbicides. For instance, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, a nitropyridine derivative, has demonstrated significant herbicidal activity against barnyard grass, with an IC₅₀ value of 27.7 mg/L.[7] Other pyridyloxy-substituted acetophenone oxime ethers containing a nitro group have shown inhibitory activity against protoporphyrinogen oxidase, a key enzyme target for many commercial herbicides, with IC₅₀ values in the range of 3.11–4.18 μM.[7]

| Compound Type | Target | Activity | Reference |

| Nitropyridine-containing phenylamino-propanoates | Barnyard Grass | IC₅₀ = 27.7 mg/L | [7] |

| Pyridyloxy-substituted acetophenone oxime ethers | Protoporphyrinogen Oxidase | IC₅₀ = 3.11–4.18 μM | [7] |

Antimicrobial Activity

The pyridine nucleus is a common motif in many antimicrobial drugs.[8] While specific studies on the antimicrobial properties of direct derivatives of this compound are not widely available, the broader class of nitropyridine compounds has shown promise. For example, certain 5-nitropyridin-2-yl derivatives have exhibited dual inhibition against chymotrypsin and urease, with IC₅₀ values of 8.67 ± 0.1 μM and 29.21 ± 0.98 μM, respectively.[7] The synthesis of diverse substituted pyridines, for which our title compound is a key precursor, has led to compounds with notable antimicrobial activity.[9]

Potential as an Energetic Material

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and is a combustible solid. Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear a dust mask (e.g., N95), safety glasses or face shield, and chemical-resistant gloves.

-

Handling: Avoid contact with skin and eyes. Prevent dust formation and ensure adequate ventilation.[11]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its primary application in three-component ring transformation reactions provides an efficient and safe route to a wide array of substituted nitropyridines and nitroanilines. These products, in turn, are promising scaffolds for the development of new herbicides and antimicrobial agents. This technical guide serves as a foundational resource for researchers looking to explore the synthetic potential of this highly reactive and useful compound. Further investigation into its direct biological activities and energetic properties is warranted to fully unlock its potential.

References

- 1. 1-Methyl-3,5-dinitro-2-pyridone | 14150-94-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 14150-94-8 [chemicalbook.com]

- 5. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - ProQuest [proquest.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 3,5-disubstituted pyridines as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols: 1-Methyl-3,5-dinitro-1H-pyridin-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Based on a comprehensive review of scientific literature, 1-methyl-3,5-dinitro-1H-pyridin-2-one does not function as a nitrating agent. A nitrating agent is a reagent that introduces a nitro group (-NO₂) onto a substrate, typically through an electrophilic aromatic substitution mechanism. Instead, the high electron deficiency of the pyridone ring, caused by the two nitro groups and the carbonyl group, makes this compound an excellent electrophilic substrate for nucleophilic-type ring transformation reactions.[1]

Its primary application is serving as a stable and safe synthetic equivalent of the highly unstable nitromalonaldehyde.[1][2][3] In this capacity, it is a key reactant in Three-Component Ring Transformation (TCRT) reactions, enabling the synthesis of various substituted nitropyridines and nitroanilines, which are valuable building blocks in medicinal chemistry and materials science.[1][4]

Application Note I: Synthesis of Substituted 5-Nitropyridines via Three-Component Ring Transformation (TCRT)

Application: The three-component reaction between this compound (1), a ketone, and a nitrogen source (such as ammonia or ammonium acetate) provides a powerful and direct route to synthesize 2-substituted or 2,3-disubstituted 5-nitropyridines.[1][4] This method is particularly valuable as direct nitration and functionalization of the pyridine ring can be challenging due to the ring's inherent low reactivity towards electrophilic substitution.[4][5]

Mechanism of Action: The reaction proceeds via a nucleophilic-type ring transformation. The process is initiated by the attack of a nucleophile (derived from the ketone and nitrogen source) on the electron-deficient pyridone ring. This leads to a ring-opening and subsequent recyclization, incorporating the ketone and nitrogen source into a new pyridine ring, while eliminating a fragment of the original pyridone. The C4-C5-C6 moiety of the dinitropyridone effectively serves as the C3 building block for the new ring.[1]

Advantages:

-

High Versatility: A wide range of ketones (aliphatic, cyclic, aromatic) can be used, allowing for diverse substitutions on the resulting nitropyridine ring.[1]

-

Operational Simplicity: The reaction is often a one-pot procedure with straightforward workup.[4]

-

Access to Difficult Scaffolds: Provides a reliable route to nitropyridines that are not easily accessible through other synthetic methods.[1][4]

-

Safety: Acts as a safe and easy-to-handle precursor, avoiding the use of potentially explosive nitromalonaldehyde salts.[1][2]

Data Presentation: Examples of Synthesized 5-Nitropyridines

The following table summarizes representative yields for the synthesis of various 5-nitropyridine derivatives using this compound in a Three-Component Ring Transformation with a ketone and ammonia.

| Ketone Substrate | Nitrogen Source | Product | Yield (%) |

| Cyclohexanone | Ammonia | 7-Nitro-1,2,3,4-tetrahydroacridine | 83 |

| Cyclopentanone | Ammonia | 6-Nitro-1,2-dihydro-3H-cyclopenta[b]pyridine | 25 |

| Acetophenone | Ammonia | 5-Nitro-2-phenylpyridine | 81 |

| Propiophenone | Ammonia | 2-Ethyl-5-nitro-3-phenylpyridine | 54 |

| 1-Tetralone | Ammonia | 9-Nitro-1,2,3,4-tetrahydroacridine | 72 |

| N-Boc-4-piperidone | Ammonia | 2-(tert-Butoxycarbonyl)-7-nitro-1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridine | 83 |

Data compiled from supporting literature.[1][6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the nitration of 1-methyl-2-pyridone.

Materials:

-

1-methyl-2-pyridone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Beakers, round-bottom flask, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, carefully add 1-methyl-2-pyridone (1.0 eq) to concentrated sulfuric acid (approx. 9 mL per gram of pyridone). Stir the mixture until all the solid has dissolved.

-

While stirring, slowly and carefully add concentrated nitric acid (approx. 3.6 mL per gram of pyridone) to the mixture in batches. Caution: The reaction is exothermic. Maintain the temperature of the reaction mixture at or below 100 °C during the addition.

-

After the addition is complete, heat the reaction mixture at 100 °C overnight with continuous stirring.

-

After cooling to room temperature, carefully pour the reaction mixture into a beaker containing a large volume of crushed ice (approx. 40 mL per gram of starting pyridone) with vigorous stirring.

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the collected solid thoroughly with cold deionized water to remove any residual acid.

-

Dry the product under vacuum to obtain this compound as a solid. The reported yield is approximately 30%.[1]

Protocol 2: General Protocol for Three-Component Synthesis of 5-Nitropyridines

This protocol describes a general method for the reaction of this compound with a ketone and a nitrogen source.

Materials:

-

This compound (1.0 eq)

-

Ketone (e.g., Cyclohexanone, Acetophenone) (1.0 - 1.2 eq)

-

Nitrogen Source (e.g., Ammonium acetate or a solution of Ammonia in Methanol) (5 - 20 eq)

-

Solvent (e.g., Methanol, Ethanol)

-

Reaction vessel (e.g., sealed tube or autoclave for reactions with ammonia)

-

Magnetic stirrer, heating source.

Procedure:

-

To a suitable reaction vessel, add this compound (1.0 eq), the ketone (1.0-1.2 eq), and the chosen solvent.

-

Add the nitrogen source. If using ammonium acetate, it can be added directly as a solid. If using ammonia, a solution in methanol is typically used, and the reaction should be conducted in a sealed vessel due to the volatility of ammonia.

-

Seal the reaction vessel and heat the mixture with stirring. Typical reaction conditions range from 65-120 °C for several hours (e.g., 24 h).[1][4][6]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting residue can be purified by extraction with a suitable organic solvent (e.g., benzene, ethyl acetate) followed by column chromatography on silica gel to afford the pure nitropyridine product.[4]

Visualizations

Caption: Synthesis of this compound.

Caption: Workflow for Three-Component Ring Transformation (TCRT).

References

- 1. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. kutarr.kochi-tech.ac.jp [kutarr.kochi-tech.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 1-Methyl-3,5-dinitro-1H-pyridin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3,5-dinitro-1H-pyridin-2-one is a highly versatile and reactive reagent in organic synthesis, particularly in the realm of nucleophilic aromatic substitution (SNAr) reactions. The presence of two strongly electron-withdrawing nitro groups, coupled with the inherent electron-deficient nature of the pyridinone ring, renders the aromatic system highly susceptible to attack by a wide range of nucleophiles. This activation facilitates the displacement of a nitro group, enabling the facile introduction of diverse functionalities.

These application notes provide detailed protocols for employing this compound in SNAr reactions with various nucleophiles, including amines, thiols, and alkoxides. Due to the high reactivity of this substrate, it serves as a valuable building block in the synthesis of complex molecules, particularly in the development of novel pharmaceutical and agrochemical agents.[1] While this compound can also undergo ring-transformation reactions, this document focuses on direct SNAr protocols.

Reaction Mechanism and Principles

The nucleophilic aromatic substitution reaction of this compound proceeds via a two-step addition-elimination mechanism.[2][3][4]

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom of the pyridinone ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is effectively stabilized by the electron-withdrawing nitro groups.[2]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of one of the nitro groups as a nitrite ion, yielding the substituted product.

The rate and efficiency of the SNAr reaction are influenced by several factors, including the nucleophilicity of the attacking species, the solvent, the reaction temperature, and the presence of a base.

Data Presentation: Quantitative Yields

While specific yield data for a broad range of nucleophiles with this compound is not extensively documented in publicly available literature, the reactivity is analogous to other highly activated dinitropyridine systems. The following tables provide representative yields for the SNAr reaction of a closely related and highly studied substrate, 2-chloro-3,5-dinitropyridine, with various nucleophiles. These yields are expected to be comparable for reactions with this compound, where a nitro group is the leaving group.

Table 1: Reaction Yields for the SNAr of 2-chloro-3,5-dinitropyridine with Various Amines [2]

| Nucleophile (Amine) | Product | Solvent System | Base | Temp. (°C) | Time (h) | Yield (%) |

| Piperidine | 2-(Piperidin-1-yl)-3,5-dinitropyridine | DMF | K₂CO₃ | 25 | 1 | 95 |

| Morpholine | 4-(3,5-Dinitropyridin-2-yl)morpholine | DMF | K₂CO₃ | 25 | 1.5 | 92 |

| Benzylamine | N-Benzyl-3,5-dinitropyridin-2-amine | Isopropanol/Water (1:1) | - | 80 | 2 | 88 |

| Aniline | N-Phenyl-3,5-dinitropyridin-2-amine | Ethanol | Et₃N | 78 | 4 | 85 |

Note: Yields are representative and can vary based on the specific reaction scale and purification method.

Table 2: Expected Reaction Outcomes for SNAr with Thiols and Alkoxides (Analogous System)

| Nucleophile | Product Type | Solvent | Base | Expected Yield Range (%) |

| Ethanethiol | 2-(Ethylthio)-3,5-dinitropyridine | ACN | K₂CO₃ | 80-95 |

| Thiophenol | 2-(Phenylthio)-3,5-dinitropyridine | DMF | NaH | 85-98 |

| Sodium Methoxide | 2-Methoxy-3,5-dinitropyridine | Methanol | - | 90-98 |

| Sodium Ethoxide | 2-Ethoxy-3,5-dinitropyridine | Ethanol | - | 90-98 |

Experimental Protocols

Safety Precautions: this compound and related nitroaromatic compounds are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: General Procedure for SNAr with Primary and Secondary Amines

This protocol is suitable for the reaction of this compound with a range of primary and secondary amines.

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary) (1.1-1.2 equiv)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 equiv)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound in the chosen anhydrous solvent (DMF or ACN) to a concentration of approximately 0.1-0.2 M.

-

Add the amine to the solution with stirring.

-

Add the base (K₂CO₃ or Et₃N) to the reaction mixture.

-

Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive amines, the mixture may be gently heated to 40-60 °C.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: General Procedure for SNAr with Thiols

This protocol describes the reaction with thiol nucleophiles. The use of a strong base is often required to generate the more nucleophilic thiolate in situ.

Materials:

-

This compound (1.0 equiv)

-

Thiol (1.1 equiv)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH in anhydrous THF or DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the thiol in the same anhydrous solvent to the NaH suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

-

Add a solution of this compound in the same anhydrous solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous phase).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo and purify the residue by flash chromatography.

Protocol 3: General Procedure for SNAr with Alkoxides

This protocol is for reactions with alkoxide nucleophiles, which are typically generated in situ or used as pre-formed salts.

Materials:

-

This compound (1.0 equiv)

-

Alcohol (e.g., methanol, ethanol) (as solvent)

-

Sodium metal or Sodium Hydride (NaH) (1.1 equiv)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous alcohol.

-

Carefully add sodium metal in small portions or NaH portion-wise at 0 °C to generate the corresponding sodium alkoxide. Stir until all the sodium has reacted or gas evolution ceases.

-

Add this compound to the freshly prepared alkoxide solution.

-

Stir the reaction at room temperature or heat gently (e.g., to 40-50 °C) if necessary. Monitor the reaction by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and remove the alcohol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x volume of the aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of the SNAr reaction.

Caption: Typical experimental workflow for SNAr reactions.

References

Application Notes and Protocols for the Three-Component Ring Transformation of 1-Methyl-3,5-dinitro-1H-pyridin-2-one

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-1H-pyridin-2-one is a powerful synthetic methodology for the construction of highly functionalized nitroaromatic compounds, particularly nitropyridines and nitroanilines.[1] This pyridone derivative serves as a stable and safe synthetic equivalent of nitromalonaldehyde, a highly unstable and potentially explosive compound.[1] The reaction's utility stems from the high electron deficiency of the pyridone ring, its low aromatic stabilization energy, and the presence of a good leaving group (N-methyl-2-nitroacetamide), which collectively facilitate nucleophilic attack and subsequent ring opening.[1]

This multicomponent approach offers significant advantages in medicinal chemistry and drug discovery by enabling the rapid generation of diverse molecular scaffolds from simple and readily available starting materials. The resulting nitro-substituted heterocycles are valuable precursors for a wide range of biologically active molecules, including potential therapeutics for infectious diseases and oncology. The reaction conditions are generally mild, and the procedure is often straightforward, making it an attractive method for library synthesis and lead optimization campaigns.

The choice of the nitrogen source, typically ammonia or ammonium acetate, dictates the final product. When ammonia is used, the reaction with a ketone yields substituted nitropyridines.[1] In contrast, using ammonium acetate as the nitrogen source can lead to the formation of both nitropyridines and nitroanilines, depending on the ketone substrate.[1] This tunable reactivity further enhances the synthetic utility of this transformation.

Reaction Pathways

The three-component ring transformation of this compound can proceed through two primary pathways depending on the nitrogen source.

1. Synthesis of Nitropyridines using Ammonia:

In the presence of ammonia, a ketone reacts with this compound to form a substituted nitropyridine. The proposed mechanism involves the initial formation of an enamine from the ketone and ammonia, which then acts as the nucleophile.[1]

Caption: Proposed reaction pathway for nitropyridine synthesis.

2. Synthesis of Nitroanilines and Nitropyridines using Ammonium Acetate:

When ammonium acetate is used, a mixture of nitropyridines and nitroanilines can be obtained. The reaction with aliphatic ketones tends to favor the formation of nitroanilines.

Caption: Product distribution with ammonium acetate.

Experimental Protocols

The following are detailed protocols for the synthesis of nitropyridines and nitroanilines via the three-component ring transformation of this compound.

Protocol 1: Synthesis of 3-Nitro-6-phenylpyridine

This protocol is adapted from the work of Nishiwaki et al. and is suitable for the synthesis of 2-aryl-5-nitropyridines.

Workflow:

References

Synthesis of Novel Heterocycles Utilizing 1-Methyl-3,5-dinitro-1H-pyridin-2-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of various nitrogen-containing heterocycles using 1-Methyl-3,5-dinitro-1H-pyridin-2-one as a versatile starting material. The highly electron-deficient nature of this pyridone renders it an excellent substrate for nucleophilic-type ring transformation reactions and a potential dienophile in cycloaddition reactions.[1] Detailed methodologies for the three-component ring transformation (TCRT) to produce substituted nitropyridines and nitroanilines are presented. These reactions offer a straightforward and efficient route to functionalized aromatic systems that are valuable intermediates in medicinal chemistry and materials science. This guide is intended to be a practical resource for researchers engaged in the synthesis and development of novel heterocyclic compounds.

Introduction

This compound is a highly reactive heterocyclic compound due to the presence of two electron-withdrawing nitro groups and the pyridone carbonyl group. This electron deficiency makes the pyridine ring susceptible to nucleophilic attack, facilitating ring-opening and subsequent transformation into different heterocyclic systems.[1] One of the most powerful applications of this reagent is in the three-component ring transformation (TCRT), where it reacts with a ketone and a nitrogen source (ammonia or ammonium acetate) to afford substituted nitropyridines or nitroanilines, respectively.[1][2] This method is particularly valuable as it allows for the construction of complex aromatic structures from simple and readily available starting materials.[2] this compound serves as a safe and stable synthetic equivalent of the unstable nitromalonaldehyde.[1][2]

Synthesis of the Starting Material: this compound

The starting material can be prepared from 1-methyl-2-pyridone through nitration.

Experimental Protocol

To a stirred mixture of 1-methyl-2-pyridone (33.47 g, 0.306 mol) and concentrated sulfuric acid (300 mL), concentrated nitric acid (120 mL) is added in batches at 100 °C. The reaction mixture is heated at this temperature overnight and then poured into ice (1400 mL). The resulting precipitate is collected by filtration and washed with water to afford this compound.

Table 1: Synthesis of this compound

| Precursor | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 1-Methyl-2-pyridone | Conc. H₂SO₄, Conc. HNO₃ | 100 | Overnight | ~30 |

Application 1: Synthesis of Substituted Nitropyridines via Three-Component Ring Transformation (TCRT)

This protocol describes a general method for the synthesis of 5-nitropyridines through the reaction of this compound, a ketone, and ammonia.

General Reaction Scheme

References

Application Notes and Protocols for the Use of 1-Methyl-3,5-dinitro-1H-pyridin-2-one in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3,5-dinitro-1H-pyridin-2-one is a highly reactive heterocyclic compound that serves as a versatile building block in the synthesis of a variety of pharmaceutical intermediates. Its electron-deficient pyridine ring, substituted with two nitro groups, makes it an excellent substrate for nucleophilic substitution and ring transformation reactions.[1] This reactivity is particularly valuable in the construction of substituted pyridine and aniline scaffolds that are prevalent in many biologically active molecules.

A key application of this compound is its use in three-component ring transformation (TCRT) reactions. In these reactions, the pyridinone ring undergoes nucleophilic attack, ring-opening, and subsequent recyclization with a ketone and an ammonia source to yield substituted nitropyridines. This methodology provides a safe and efficient alternative to using unstable nitromalonaldehyde. The resulting nitropyridine derivatives are valuable intermediates that can be further functionalized, for instance, by reduction of the nitro group to an amine, to generate precursors for a range of pharmaceutical agents.

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates derived from this compound, including quantitative data and reaction workflows.

Data Presentation

Table 1: Synthesis of this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Temperature (°C) | Time | Product | Yield (%) |

| 1-Methyl-2-pyridone | Concentrated H₂SO₄ | Concentrated HNO₃ | 100 | Overnight | This compound | 30 |

Table 2: Three-Component Ring Transformation (TCRT) for the Synthesis of Nitropyridine Intermediates

| Pyridinone Reactant | Ketone | Nitrogen Source | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| This compound | Cyclohexanone | Ammonia | Methanol | 70 | - | 7-Nitro-5,6,7,8-tetrahydroquinoline | 83 |

| This compound | Cyclopentanone | Ammonia | Methanol | 70 | - | 5-Nitro-2,3-dihydro-1H-cyclopenta[b]pyridine | Low |

Table 3: Reduction of Nitropyridine Intermediate

| Reactant | Catalyst | Solvent | Pressure (atm) | Time (h) | Product |

| (R)-8-azido-5,6,7,8-tetrahydroquinoline | Pd-C | Anhydrous EtOH | 25 | 3 | (R)-8-amino-5,6,7,8-tetrahydroquinoline |

Note: A specific yield for the reduction of 7-nitro-5,6,7,8-tetrahydroquinoline was not found in the search results. The data presented for the reduction is for a similar substrate, (R)-8-azido-5,6,7,8-tetrahydroquinoline, to illustrate a general procedure.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting pyridinone reagent.

Materials:

-

1-Methyl-2-pyridone

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

Procedure:

-

To a stirred mixture of 1-methyl-2-pyridone (33.47 g, 0.306 mol) and concentrated sulfuric acid (300 mL), add concentrated nitric acid (120 mL) in batches at 100 °C.

-

Heat the reaction mixture at this temperature overnight.

-

After the reaction is complete, pour the mixture into ice (1400 mL).

-

Collect the precipitate by filtration and wash it with water to afford this compound.

Protocol 2: Synthesis of 7-Nitro-5,6,7,8-tetrahydroquinoline via TCRT

This protocol details the synthesis of a nitropyridine intermediate using the three-component ring transformation reaction. This intermediate is a precursor to aminotetrahydroquinolines, which are used in the development of C5a receptor antagonists and anti-ulcer agents.[1][2]

Materials:

-

This compound

-

Cyclohexanone

-

Ammonia solution (20 equivalents)

-

Methanol

-

Heating and stirring apparatus

-

Reaction vessel

Procedure:

-

In a suitable reaction vessel, dissolve this compound in methanol.

-

Add cyclohexanone to the solution.

-

Add 20 equivalents of ammonia solution to the reaction mixture.

-

Heat the mixture at 70 °C with stirring.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture and isolate the product, 7-Nitro-5,6,7,8-tetrahydroquinoline, using standard purification techniques.

Protocol 3: General Procedure for the Reduction of a Tetrahydroquinoline Derivative